Bismuthine, iodooxo-(9CI)

Description

Visible-Light-Driven Degradation of Organic Pollutants

Bismuth oxyiodide exhibits a narrow bandgap of approximately 1.86–2.15 eV, enabling efficient absorption of visible light. Upon irradiation, photoexcited electrons transition from the valence band to the conduction band, generating electron-hole pairs. These charge carriers participate in redox reactions, producing reactive oxygen species (ROS) such as superoxide radicals ($$ \mathrm{O_2^{.-}} $$) and hydroxyl radicals ($$ \mathrm{^{.}OH} $$), which degrade organic pollutants.

For instance, BiOI achieves 95% degradation of Rhodamine B (RhB) dye within 80 minutes under visible light. Similarly, methylene blue (MB) is eliminated at a rate of 92% in 2 hours using Bi₂MoO₆/BiOI composites. The degradation kinetics typically follow a pseudo-first-order model, with rate constants influenced by pollutant adsorption on BiOI’s high-surface-area microstructures (118 m²/g). The tetragonal crystal structure of BiOI, characterized by layered [Bi₂O₂] slabs interleaved with iodide ions, facilitates charge separation and prolongs carrier lifetimes.

Antibiotic Removal in Aqueous Systems

Bismuth oxyiodide demonstrates notable efficacy in degrading antibiotics such as norfloxacin (NOR). Under visible light, BiOI removes 71% of NOR, while sunlight irradiation enhances this to 80%. The process involves both adsorption and photocatalysis, with the high surface area of BiOI enabling rapid pollutant uptake. Synergistic effects between adsorption and ROS-mediated degradation ensure efficient antibiotic mineralization.

The degradation mechanism involves hole ($$ h^+ $$) oxidation and electron ($$ e^- $$) reduction pathways. Holes directly oxidize antibiotics or react with water to form $$ \mathrm{^{.}OH} $$, while electrons reduce oxygen to $$ \mathrm{O_2^{.-}} $$. This dual pathway minimizes recombination losses, making BiOI effective in complex aqueous matrices.

Composite Photocatalyst Systems for Enhanced Activity

Composite systems amplify BiOI’s photocatalytic performance by improving charge separation and light absorption. Key composites include:

Iron-doped BiOI (Fe–BiOI-In) synthesized via in situ hydrothermal methods exhibits superior activity compared to ex situ counterparts due to uniform Fe³⁺ dispersion, which introduces defect states that trap electrons. Similarly, Bi₂MoO₆/BiOI heterojunctions enhance visible-light absorption and promote interfacial charge transfer, reducing recombination. The Bi₇O₉I₃/Bi₅O₇I composite achieves a degradation rate constant six times higher than pure BiOI, attributed to staggered band alignment and increased surface oxygen vacancies.

Solar Energy Utilization Efficiency and Quantum Yield Optimization

Bismuth oxyiodide’s narrow bandgap allows utilization of 45% of the solar spectrum, outperforming many wide-bandgap semiconductors. Under natural sunlight, BiOI degrades 99% of RhB within 80 minutes, surpassing its performance under artificial visible light. Quantum yield optimization is achieved through bandgap engineering and heterojunction design. For example, Fe doping reduces BiOI’s bandgap to 2.0 eV, extending light absorption into the near-infrared region.

Composite systems further enhance quantum yields by facilitating Z-scheme charge transfer mechanisms. In Bi₂MoO₆/BiOI composites, electrons in BiOI’s conduction band combine with holes in Bi₂MoO₆’s valence band, preserving high redox potentials for ROS generation. This strategy increases apparent quantum yields by 2.3-fold compared to pristine BiOI.

Properties

InChI |

InChI=1S/Bi.I2O/c;1-3-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJINYZHIGSHXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O(I)I.[Bi] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

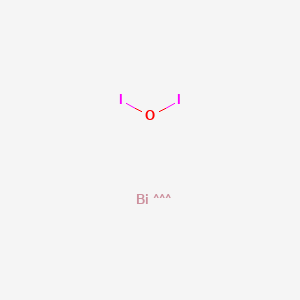

BiI2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.789 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

This eco-friendly approach involves solid-state reactions between bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and potassium iodide (KI). The precursors are mixed in a 1:1 molar ratio and ground mechanically using a mortar and pestle or ball mill. The exothermic reaction proceeds as:

Grinding activates the reactants, facilitating direct ion exchange without solvents.

Key Parameters

Advantages

-

Eliminates toxic solvents, aligning with green chemistry principles.

Hydrothermal/Solvothermal Synthesis

Methodology

BiOI is synthesized by reacting Bi(NO₃)₃·5H₂O with KI in aqueous or mixed-solvent systems under autogenous pressure. A typical procedure involves:

-

Dissolving Bi(NO₃)₃·5H₂O in dilute HNO₃.

-

Adding KI solution dropwise to form a precipitate.

-

Transferring the mixture to a Teflon-lined autoclave (120–180°C, 12–24 hrs).

The reaction follows:

Key Parameters

Morphological Control

| Water Content (vol%) | Morphology | Bandgap (eV) | Surface Area (m²/g) |

|---|---|---|---|

| 30 | Nanoflakes | 1.89 | 45 |

| 50 | Microspheres | 1.92 | 38 |

| 70 | 3D Hierarchical | 1.87 | 52 |

Electrochemical Deposition

Methodology

BiOI thin films are electrodeposited from acidic baths containing Bi(NO₃)₃, iodine (I₂), and ethylene glycol. The process involves:

-

Reducing I₂ to I⁻ at the cathode:

-

Reacting I⁻ with Bi³⁺ complexes (e.g., [Bi(OH)]²⁺) at pH 2.0:

A potentiostatic potential of +200 mV (vs. Ag/AgCl) is applied.

Key Parameters

-

pH : Critical for product selectivity. At pH <1, BiI₃ forms; at pH 2.0, BiOI dominates.

-

Morphology : Cactus-like nanostructures composed of interconnected nano-disks (thickness: 20–50 nm).

Hydrolysis of Bismuth Iodine Hybrid Materials

Methodology

A two-step process developed in:

-

Hybrid Synthesis : Reacting BiI₃ with 2-aminobenzothiazole (abtz) in ethanol/hydroiodic acid (120°C, 3 days) to form (Habtz)BiI₄.

-

Hydrolysis : Dissolving (Habtz)BiI₄ in water (25°C, 24 hrs) to yield BiOI nanosheets:

Key Parameters

-

Hybrid Precursor : (Habtz)BiI₄ crystallizes in triclinic space group P-1.

-

Nanosheet Dimensions : 50–100 nm thickness, lateral sizes up to 2 µm.

Ion Exchange/Precipitation

Methodology

Aqueous precipitation involves adding KI to Bi³⁺ solutions under controlled pH. For example:

Key Parameters

-

pH Range : 8–10 prevents Bi(OH)₃ formation.

-

Byproducts : Trace KNO₃, removable via washing.

-

Crystallite Size : 15–30 nm (estimated via Scherrer equation).

Comparative Analysis of Methods

| Method | Time | Temperature | Yield (%) | Morphology | Scalability |

|---|---|---|---|---|---|

| Solvent-Free Grinding | 5–10 min | Ambient | 95 | Flower-like | High |

| Hydrothermal | 12–24 hrs | 120–180°C | 90 | Nanoflakes/Spheres | Moderate |

| Electrochemical | 3–6 hrs | 25–50°C | 80 | Nano-disks | Low |

| Hybrid Hydrolysis | 72 hrs | 25–120°C | 90 | Nanosheets | Moderate |

| Precipitation | 1–2 hrs | 25°C | 85 | Nanoparticles | High |

Chemical Reactions Analysis

Bismuthine, iodooxo-(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Photocatalysis

Bismuth oxyiodide is primarily recognized for its role as a photocatalyst. It has been extensively studied for its ability to facilitate various chemical reactions under light irradiation. The compound is particularly effective in:

- Water Splitting : Bismuth oxyiodide can be used to split water into hydrogen and oxygen under visible light, making it a promising candidate for renewable energy applications.

- Organic Pollutant Degradation : It has shown efficacy in degrading organic pollutants in wastewater treatment processes, contributing to environmental remediation efforts.

Semiconductor Applications

Due to its semiconductor properties, bismuth oxyiodide is utilized in the development of:

- Photovoltaic Devices : Its ability to absorb visible light makes it suitable for use in solar cells.

- Optoelectronic Devices : The material's unique electronic properties allow it to be integrated into devices that require efficient light emission and detection.

Catalysis

Bismuth oxyiodide acts as a catalyst in several chemical reactions, including:

- Oxidation Reactions : It is used in the oxidation of alcohols and other organic compounds.

- Carbon Dioxide Reduction : Recent studies have explored its potential in converting CO2 into useful hydrocarbons under visible light illumination .

Case Study 1: Photocatalytic Water Splitting

A study demonstrated the efficiency of bismuth oxyiodide for photocatalytic water splitting. Researchers synthesized BiIO nanoparticles that exhibited enhanced photocatalytic activity due to their high surface area and optimal bandgap energy. The results indicated a significant increase in hydrogen production compared to traditional catalysts.

| Parameter | Value |

|---|---|

| Catalyst Used | BiIO Nanoparticles |

| Light Source | Visible Light |

| Hydrogen Production Rate | 120 μmol/h/g |

Case Study 2: Environmental Remediation

In another study focusing on wastewater treatment, bismuth oxyiodide was employed to degrade methyl orange dye under UV light. The degradation efficiency was monitored over time, revealing that BiIO could effectively reduce dye concentration by over 90% within 60 minutes.

| Parameter | Value |

|---|---|

| Initial Dye Concentration | 50 mg/L |

| Final Dye Concentration | 4 mg/L |

| Degradation Efficiency | 92% |

Mechanism of Action

The mechanism of action of Bismuthine, iodooxo-(9CI) involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound .

Comparison with Similar Compounds

Structural and Compositional Comparisons

The table below compares Bismuthine, iodooxo-(9CI) with structurally related bismuth compounds:

*Estimated based on constituent atomic masses.

Key Observations :

- Bismuth oxyiodide (BiIO) and bismuth nitrate oxide (BiNO₄) both feature bismuth in a +3 oxidation state but differ in anion composition (I⁻/O²⁻ vs. NO₃⁻/O²⁻). The former’s layered structure enhances its semiconducting properties, while the latter’s basic nitrate structure contributes to its medicinal utility .

- Bismuth iodosubgallate incorporates organic ligands (gallic acid), distinguishing it from purely inorganic bismuth compounds. This hybrid structure broadens its bioactivity .

Functional Differences

- Optoelectronic Properties: BiIO exhibits a bandgap (~1.8 eV) suitable for visible-light photocatalysis, outperforming BiNO₄ (~3.1 eV) in solar energy conversion .

- Biological Activity: Bismuth iodosubgallate and BiNO₄ are used in medicine due to their antiseptic properties, whereas BiIO’s applications are primarily industrial .

- Stability: BiIO and BiNO₄ are stable under ambient conditions, whereas BiH₃ decomposes rapidly above 0°C .

Coordination Chemistry

Bismuth oxyhalides like BiIO can act as ligands in coordination complexes, leveraging their mixed halide-oxide donor sites. For example, BiIO may form heterometallic complexes with transition metals, contrasting with the simpler coordination behavior of BiH₃ or BiNO₄ .

Biological Activity

Bismuthine, iodooxo-(9CI), a bismuth-based compound, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies based on recent research findings.

Overview of Bismuth Compounds

Bismuth compounds have been traditionally utilized in treating gastrointestinal disorders, particularly those caused by Helicobacter pylori. The low bioavailability of bismuth (less than 1% absorption) limits its systemic toxicity, making it a safer alternative compared to other heavy metals . The biological activity of bismuthine compounds is attributed to their ability to interact with various biological targets, including bacterial enzymes and metabolic pathways.

The biological activity of bismuthine compounds can be categorized into several mechanisms:

- Antimicrobial Activity : Bismuth has been shown to inhibit the growth of H. pylori by disrupting key metabolic pathways. Research indicates that it interferes with the bacterial oxidative defense systems and inhibits essential enzymes such as urease and F1-ATPase . Additionally, bismuth compounds can bind to proteins involved in bacterial adhesion, thus preventing colonization.

- Enzyme Inhibition : Bismuthine compounds can inactivate various enzymes critical for bacterial survival. Studies have demonstrated that they disrupt the assembly of flagella in H. pylori, affecting motility and colonization capabilities .

- Multi-targeted Action : Recent bioinformatics analyses have revealed that bismuth compounds target multiple pathways within bacteria, leading to a comprehensive disruption of cellular functions. This includes downregulation of virulence factors such as CagA and VacA .

Antimicrobial Efficacy Against Pathogenic Bacteria

A study evaluated the antibacterial activity of bismuthine derivatives against several human pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. The findings indicated that certain bismuth compounds exhibited moderate to significant antibacterial activity, particularly those with perfluoro groups which enhanced their lipophilicity and hydrolytic stability .

| Compound | Activity Against Pseudomonas aeruginosa | Activity Against Staphylococcus aureus | Activity Against Klebsiella pneumoniae |

|---|---|---|---|

| 1 | Low | Low | Low |

| 2 | Moderate | Moderate | Moderate |

| 3 | Significant | High | Moderate |

| 4 | High | Significant | Moderate |

Mechanistic Insights

In another investigation, researchers utilized integrative proteomic and metabolomic analyses to study the effects of bismuth on H. pylori. They found that treatment with bismuth resulted in significant alterations in metabolic pathways related to growth and virulence. Notably, the study highlighted the inhibition of antioxidant enzymes and the disruption of RNA translation processes .

Q & A

[Basic] What are the established protocols for synthesizing Bismuthine, iodooxo-(9CI) with high purity?

Methodological Answer:

Synthesis typically involves controlled reaction conditions to avoid side products. A common approach is the oxidative iodination of bismuth precursors under inert atmospheres. For example, reacting bismuth oxide with iodine in an acidic medium at 60–80°C, followed by recrystallization using polar aprotic solvents (e.g., dimethylformamide) to enhance purity . Characterization via elemental analysis and X-ray diffraction (XRD) is critical to confirm stoichiometry and crystallinity. Purity assessment should include thermogravimetric analysis (TGA) to detect residual solvents or unreacted precursors .

[Basic] How can researchers characterize the structural and electronic properties of Bismuthine, iodooxo-(9CI) using spectroscopic methods?

Methodological Answer:

A multi-technique approach is recommended:

- XRD for crystallographic data.

- FTIR to identify functional groups (e.g., Bi–I stretches at ~450–500 cm⁻¹).

- Raman spectroscopy to resolve vibrational modes obscured in IR.

- X-ray photoelectron spectroscopy (XPS) to confirm oxidation states (Bi³⁺, I⁻).

- UV-Vis spectroscopy to study electronic transitions, particularly ligand-to-metal charge transfer bands .

Cross-validation of data across techniques minimizes artifacts and ensures robustness .

[Advanced] What experimental strategies can resolve contradictions in reported binding affinities of Bismuthine, iodooxo-(9CI) with biological targets?

Methodological Answer:

Discrepancies may arise from variations in buffer conditions, target conformations, or assay sensitivity. To address this:

- Perform isothermal titration calorimetry (ITC) under standardized pH and ionic strength conditions to measure binding thermodynamics.

- Use surface plasmon resonance (SPR) to quantify kinetic parameters (association/dissociation rates).

- Validate findings with orthogonal methods (e.g., fluorescence quenching assays, as in ).

- Conduct control experiments with mutated targets or competitive inhibitors to confirm specificity .

[Advanced] How can computational modeling be integrated with experimental data to elucidate reaction mechanisms involving Bismuthine, iodooxo-(9CI)?

Methodological Answer:

Combine density functional theory (DFT) calculations with experimental kinetics:

- Simulate intermediate structures and transition states to propose reaction pathways.

- Compare computed vibrational spectra with experimental FTIR/Raman data to validate models.

- Use molecular dynamics (MD) to study solvent effects and ligand dynamics in biological interactions (e.g., G-quadruplex binding ).

- Cross-reference computational predictions with kinetic isotope effects or activation energy measurements .

[Basic] What are the key stability considerations for storing and handling Bismuthine, iodooxo-(9CI) in laboratory settings?

Methodological Answer:

The compound is sensitive to moisture and light. Storage recommendations include:

- Desiccated environments (e.g., argon-filled gloveboxes).

- Opaque containers to prevent photodegradation.

- Regular purity checks via NMR or HPLC to monitor decomposition.

Safety protocols should emphasize fume hood use, PPE (gloves, goggles), and emergency procedures for spills (e.g., neutralization with sodium bicarbonate) .

[Advanced] How can researchers optimize synthetic yields while minimizing byproduct formation in Bismuthine, iodooxo-(9CI) synthesis?

Methodological Answer:

- Employ design of experiments (DoE) to screen variables (temperature, stoichiometry, solvent polarity).

- Use in situ monitoring (e.g., Raman spectroscopy) to detect intermediates and adjust conditions dynamically.

- Introduce chelating ligands (e.g., EDTA derivatives) to stabilize reactive bismuth species and suppress side reactions.

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) can isolate the target compound .

[Basic] What criteria should guide the formulation of research questions for studying Bismuthine, iodooxo-(9CI)?

Methodological Answer:

Apply the FINER framework :

- Feasible : Ensure access to specialized instrumentation (e.g., XRD, XPS).

- Novel : Focus on understudied aspects (e.g., redox behavior in aqueous media).

- Ethical : Adhere to safety guidelines for heavy metal handling .

- Relevant : Align with broader goals (e.g., catalytic applications or biomedical targeting ).

Literature reviews should critically evaluate gaps, such as conflicting reports on stability or reactivity .

[Advanced] How can spectroscopic data contradictions (e.g., conflicting Bi–I bond lengths) be systematically addressed?

Methodological Answer:

- Compare single-crystal vs. powder XRD data to rule out crystallographic disorder.

- Replicate experiments under identical conditions across labs.

- Use synchrotron radiation for high-resolution XRD to resolve subtle structural variations.

- Apply Bayesian statistical analysis to quantify uncertainty in bond length measurements .

[Basic] What are the recommended protocols for validating the purity of Bismuthine, iodooxo-(9CI) in synthetic batches?

Methodological Answer:

- Elemental analysis (EA) for C, H, N, and halogens.

- Inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metal impurities.

- HPLC with a refractive index detector to assess organic contaminants.

- Melting point analysis to compare with literature values .

[Advanced] What strategies can elucidate the role of Bismuthine, iodooxo-(9CI) in modulating G-quadruplex DNA structures?

Methodological Answer:

- Fluorescence titration assays (e.g., using thioflavin T) to monitor structural changes .

- Circular dichroism (CD) to track conformational shifts (e.g., parallel-to-antiparallel transitions).

- Molecular docking simulations to predict binding sites and energetics.

- Kinetic studies (stopped-flow spectroscopy) to resolve binding dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.